Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes an amino group, a chloro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with chlorinating agents to introduce the chloro group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves esterification to form the carboxylate ester and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the chloro and carboxylate ester groups.
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar but with different substitution patterns.
Uniqueness
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to the presence of both the chloro and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-8-3-2-4-10(14)7(8)5-6-9(11)13/h5-6,10H,2-4,14H2,1H3 |
InChI Key |
JUTKVZUAQHNOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
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